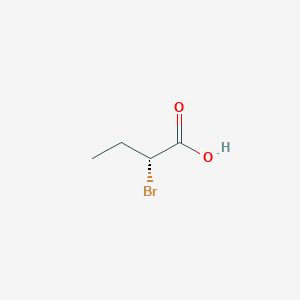

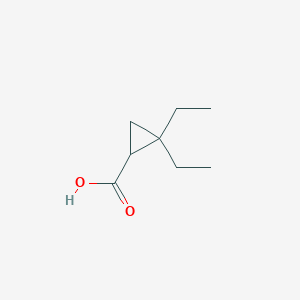

![molecular formula C16H17ClN4O4S B027854 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 139756-31-3](/img/structure/B27854.png)

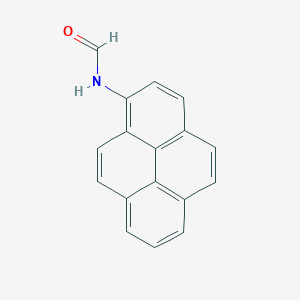

5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of pyrazolo[4,3-d]pyrimidin-7-one derivatives, known for their versatile chemical and pharmacological properties. These compounds have been synthesized and investigated for various biological and chemical applications, although it is noted to avoid specifics related to drug use and dosages as per the request.

Synthesis Analysis

The synthesis of pyrazolo[4,3-d]pyrimidin-7-one derivatives typically involves cyclocondensation reactions, starting from suitable precursors such as amino-pyrimidinones and chloroacetones, or by reacting amino pyrazolones with chlorocarbonyl phenyl ketene. These processes are detailed in studies focusing on the convenient preparation of these derivatives, highlighting the diversity in synthetic routes and the importance of choosing appropriate starting materials and conditions to achieve desired outcomes (Saracoglu et al., 2019).

Molecular Structure Analysis

The molecular structure of these derivatives is characterized using techniques such as FT-IR, NMR spectroscopy, and sometimes X-ray diffraction analysis. These studies provide insights into the compound's molecular geometry, confirming the successful synthesis of the target compounds and providing a foundation for further chemical and biological investigations (Chimichi et al., 1996).

Chemical Reactions and Properties

Pyrazolo[4,3-d]pyrimidin-7-ones undergo various chemical reactions, including aza-Wittig and annulation reactions, to yield compounds with potential herbicidal activity. These reactions underscore the compound's reactivity and potential for modification, leading to new derivatives with varied biological activities (Liu et al., 2007).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior in different environments and its suitability for various applications. These properties are often determined experimentally as part of the synthesis and characterization process.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are crucial for the compound's application in chemical synthesis and potential therapeutic use. Density Functional Theory (DFT) calculations, for example, provide insights into the compound's electronic structure and reactivity, offering predictions about its behavior in chemical reactions (Zahedifar et al., 2016).

Wissenschaftliche Forschungsanwendungen

Pyrazolo[1,5-a]pyrimidine in Drug Discovery

Pyrazolo[1,5-a]pyrimidine scaffolds, sharing a similar core structure to the compound , are highlighted for their wide range of medicinal properties including anticancer, anti-infectious, anti-inflammatory activities, and their role as CNS agents and CRF1 antagonists. These compounds are valuable building blocks for developing drug-like candidates, and their structure-activity relationship (SAR) studies are of great interest, underscoring the potential for further exploration and development of related compounds (Cherukupalli et al., 2017).

Hybrid Catalysts in Synthesis

The synthesis of pyranopyrimidine scaffolds, including 5H-pyrano[2,3-d]pyrimidine, utilizes hybrid catalysts for developing key precursors for medicinal and pharmaceutical industries. This approach emphasizes the broader synthetic applications and bioavailability of such compounds, suggesting the utility of innovative synthetic methods for enhancing the pharmacological potential of related pyrazolo[4,3-d]pyrimidin derivatives (Parmar et al., 2023).

Regio-Orientation in Structure Assignment

The focus on regio-orientation and regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidines addresses the challenges and controversies in structural assignments. This highlights the importance of precise chemical synthesis and characterization techniques in developing compounds with specific biological activities (Mohamed & Mahmoud, 2019).

Green Synthesis Approaches

The review on the green multi-component synthesis of fused heterocyclic derivatives, including pyrazolo-pyrimidine, underlines the importance of eco-friendly and atom-economic approaches for the synthesis of complex molecules. This emphasizes the trend towards sustainable practices in the pharmaceutical industry (Dhanalakshmi et al., 2021).

Eigenschaften

IUPAC Name |

4-ethoxy-3-(7-oxo-3-propyl-2,6-dihydropyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O4S/c1-3-5-11-13-14(21-20-11)16(22)19-15(18-13)10-8-9(26(17,23)24)6-7-12(10)25-4-2/h6-8H,3-5H2,1-2H3,(H,20,21)(H,18,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAKRSPLTDMENL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C(=NN1)C(=O)NC(=N2)C3=C(C=CC(=C3)S(=O)(=O)Cl)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70611627 |

Source

|

| Record name | 4-Ethoxy-3-(7-oxo-3-propyl-4,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

CAS RN |

139756-31-3 |

Source

|

| Record name | 4-Ethoxy-3-(7-oxo-3-propyl-4,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

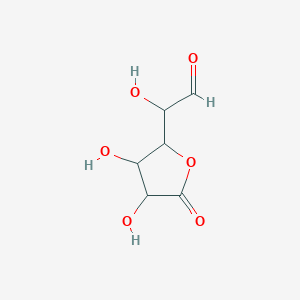

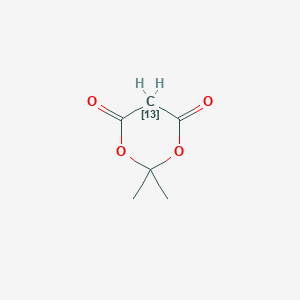

![5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B27782.png)

![9-Methylnaphtho[1,2-c]furan-1,3-dione](/img/structure/B27787.png)